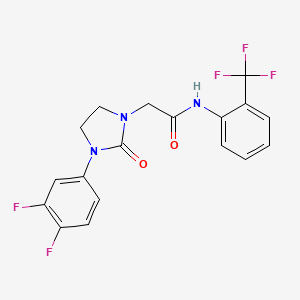
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the imidazolidinone group could participate in cycloaddition reactions . The difluorophenyl and trifluoromethylphenyl groups could also be involved in various reactions, depending on the conditions.Wissenschaftliche Forschungsanwendungen
Structural and Molecular Studies
Research on compounds structurally related to 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has provided insights into their crystalline structure and intermolecular interactions. For instance, a study on 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione highlighted its planar imidazolidine-2,4-dione system and the stabilization of its molecular structure through C-H...O and N-H...O interactions, forming cyclic dimers and chains (K. Sethusankar et al., 2002).
Antimicrobial and Antibacterial Activities
Several derivatives structurally similar to the compound have been synthesized and evaluated for their antimicrobial and antibacterial activities. A notable study synthesized rhodanine-3-acetic acid derivatives, which showed significant activity against mycobacteria, including Mycobacterium tuberculosis, and exhibited antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (M. Krátký et al., 2017). Another research focused on the synthesis of 2-mercaptobenzimidazole derivatives, displaying excellent activity against a panel of microorganisms and demonstrating cytotoxic properties in in vitro assays (Poonam Devi et al., 2022).
Synthesis and QSAR Studies
The synthesis and quantitative structure-activity relationship (QSAR) studies of various compounds, including those related to this compound, have been explored to identify antibacterial agents. A study synthesized 4-oxo-thiazolidines and 2-oxo-azetidines, evaluating their activity against S. aureus and E. coli, and conducted QSAR studies to understand the structural and physicochemical parameters influencing their antibacterial activity (N. Desai et al., 2008).
Molecular Imaging and Radiosynthesis
Research into compounds similar to this compound has extended into the field of molecular imaging, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET). For instance, the synthesis of [18F]-labeled EF3, a marker for PET detection of hypoxia, demonstrates the potential of these compounds in medical imaging and diagnosis (Olivier Josse* et al., 2001).
Eigenschaften
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F5N3O2/c19-13-6-5-11(9-14(13)20)26-8-7-25(17(26)28)10-16(27)24-15-4-2-1-3-12(15)18(21,22)23/h1-6,9H,7-8,10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAFWULPHCLTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


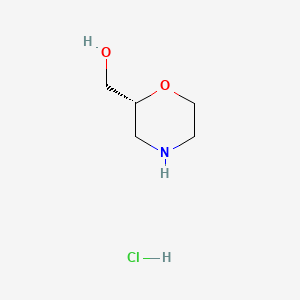
![4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2877241.png)

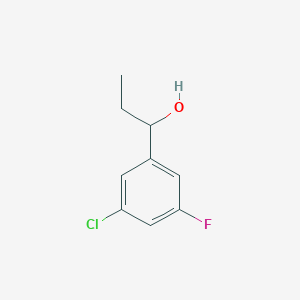
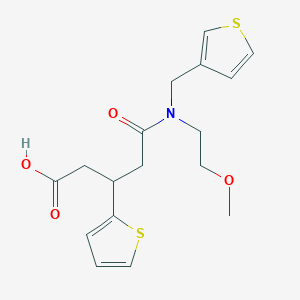
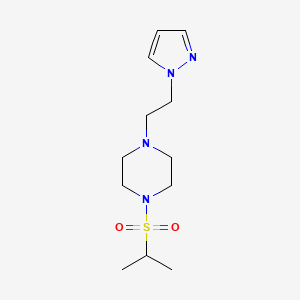

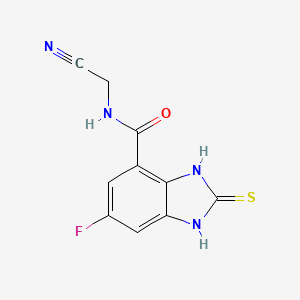
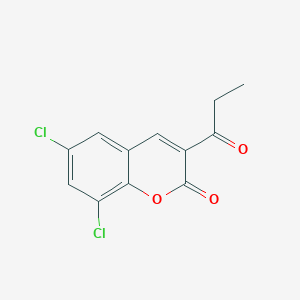
![2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2877256.png)


